N,N,4-Trimethylpiperidin-4-amine hydrochloride
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Overview
Description
N,N,4-Trimethylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trimethylpiperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method is the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
N,N,4-Trimethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,4-Trimethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar reactivity but less specificity in biological applications.
N-Methylpiperidine: Similar in structure but lacks the additional methyl groups, resulting in different reactivity and applications.
4-Methylpiperidine: Another related compound with a single methyl group, used in different synthetic applications.
Uniqueness
N,N,4-Trimethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H19ClN2 |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
N,N,4-trimethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(10(2)3)4-6-9-7-5-8;/h9H,4-7H2,1-3H3;1H |
InChI Key |
VVHBCMOCSFVUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)N(C)C.Cl |
Origin of Product |
United States |
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